[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride
Description
[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine hydrochloride is a fluorinated heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at the 1-position and an aminomethyl group at the 3-position, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility and bioavailability, making it a candidate for pharmaceutical research, particularly in targeting receptors or enzymes where fluorinated aromatic systems play critical roles .
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14;/h1-6H,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGNRXCPSIZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride typically involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring . This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that such compounds could inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .
Anti-Tubercular Agents
Pyrazolo derivatives have been investigated for their efficacy against Mycobacterium tuberculosis. The compound's ability to inhibit mycobacterial ATP synthase has been highlighted, indicating its potential role in developing new treatments for tuberculosis .
Cancer Therapy
The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies suggest that derivatives of pyrazole can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Case Studies
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions starting from commercially available precursors. Structural modifications can enhance its pharmacological properties, leading to the development of new analogs with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Position : The 4-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl analog (e.g., [17]), where halogen position impacts electronic effects and steric interactions. Fluorine’s electronegativity enhances binding affinity in receptor-ligand systems compared to bulkier halogens like chlorine .
- Heterocyclic Core: Replacing pyrazole with isoxazole ([4]) or tetrazole ([19]) alters ring electronics and hydrogen-bonding capacity.
Key Observations :
- Synthetic Yield : Fluorinated analogs (e.g., 55% yield for the azulene derivative in ) often exhibit moderate yields due to the challenges of introducing fluorine atoms regioselectively.
- Purity : Commercial analogs like [17] are typically available at ≥95% purity, reflecting optimized industrial-scale synthesis.
Biological Activity
[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C10H11ClFN3 and a molecular weight of 227.67 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 4-fluorophenyl group and a methanamine moiety. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable scaffold for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClFN3 |
| Molecular Weight | 227.67 g/mol |
| CAS Number | 2378502-24-8 |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research suggests that it may inhibit specific pathways involved in cell proliferation and inflammation.
Antibacterial and Antifungal Activity
Studies have indicated that this compound exhibits significant antibacterial and antifungal activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
Case Study: Antibacterial Efficacy
In a comparative study, this compound demonstrated an IC50 value of 45 µg/mL against Staphylococcus aureus, while the control antibiotic had an IC50 of 50 µg/mL, indicating comparable efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The compound exhibited a dose-dependent inhibition of cell proliferation.
Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | % Inhibition at 100 µg/mL |
|---|---|---|
| HepG2 | 30 | 70% |
| HeLa | 25 | 80% |
| MCF-7 (breast) | 35 | 65% |
This data indicates that this compound could serve as a lead compound for developing new anticancer agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrazole ring or substitutions on the phenyl group significantly affect the biological activity. For example, altering the position or type of substituent on the phenyl ring can enhance or diminish the compound's potency against specific targets.
Key Findings:
- Fluorination at the para position increases antibacterial activity.
- Alkyl substitutions on the pyrazole ring enhance anticancer properties.
- Hydroxyl groups at specific positions can improve solubility and bioavailability.
Q & A
Q. What are the optimized synthetic routes for [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the pyrazole ring. Key steps include:
- Cyclocondensation : Reacting 4-fluorophenylhydrazine with a β-keto ester or nitrile under reflux in ethanol or methanol to form the pyrazole core .
- Functionalization : Introducing the methanamine group via nucleophilic substitution or reductive amination. For example, treating the pyrazole intermediate with formaldehyde and ammonium chloride under acidic conditions .
- Salt Formation : Converting the free base to the hydrochloride salt using HCl gas in anhydrous ether .
Optimization strategies include: - Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for cyclocondensation .
- Temperature Control : Maintaining 60–80°C during amination minimizes side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) enhances purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern and methanamine group. The 4-fluorophenyl group shows distinct aromatic signals (δ 7.2–7.8 ppm) and a fluorine coupling constant (~8 Hz) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 191.20 for C₁₀H₁₀FN₃) and fragmentation patterns .
- HPLC : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl and pyrazole moieties in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing fluorine with Cl, CH₃, or NO₂ on the phenyl ring) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, compare IC₅₀ values in fluorophore-based kinase assays .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions between the fluorophenyl group and hydrophobic pockets in target proteins .
- Data Correlation : Statistically analyze substituent electronic effects (Hammett σ values) against activity trends .
Q. How should researchers address contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Assay Validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Solubility Checks : Measure compound solubility in assay buffers (e.g., PBS, DMSO) using nephelometry; precipitation can falsely lower activity .
- Metabolic Stability : Test for time-dependent degradation in liver microsomes, which may explain discrepancies in cellular vs. biochemical assays .
- Control Compounds : Include known agonists/antagonists (e.g., SARIZOTAN for serotonin receptor studies) to calibrate assay conditions .
Q. What computational strategies predict the binding mode of this compound with neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₁A receptors) in explicit solvent (CHARMM36 force field) to assess fluorine’s role in hydrophobic interactions .
- Free Energy Perturbation (FEP) : Calculate relative binding energies of fluorine vs. other halogens to optimize substituent effects .
- Pharmacophore Modeling : Identify critical features (e.g., amine group for hydrogen bonding, fluorophenyl for π-π stacking) using tools like Schrödinger’s Phase .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., ethanol/water, acetone/diethyl ether) to grow single crystals .
- Temperature Gradients : Slow cooling (0.1°C/min) from 50°C to 4°C enhances crystal lattice formation .
- Additives : Introduce trace HCl (0.1 M) to stabilize the hydrochloride salt during crystallization .
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structure determination via SHELXL refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
